(4-Methylchroman-4-yl)acetaldehyde
Description
(4-Methylchroman-4-yl)acetaldehyde is a chroman-derived aldehyde characterized by a 4-methyl-substituted chroman ring fused to an acetaldehyde moiety. Chroman derivatives are widely studied for their aromatic and bioactive properties, with applications in pharmaceuticals, agrochemicals, and flavor chemistry. The acetaldehyde group enhances reactivity, enabling participation in condensation, cycloaddition, and nucleophilic addition reactions.
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-(4-methyl-2,3-dihydrochromen-4-yl)acetaldehyde |
InChI |
InChI=1S/C12H14O2/c1-12(6-8-13)7-9-14-11-5-3-2-4-10(11)12/h2-5,8H,6-7,9H2,1H3 |
InChI Key |
DTBHAPLDDIUREV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOC2=CC=CC=C21)CC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s chroman ring and aldehyde group distinguish it from simpler aldehydes and aromatic derivatives. Key structural analogs include:
Key Differences :
- The chroman ring in this compound provides greater conformational rigidity compared to linear aldehydes like 2-(4-methylphenyl)acetaldehyde .
- The aldehyde group’s electron-withdrawing effect is moderated by the chroman ring’s electron-donating ether oxygen, contrasting with coumarin-based analogs where lactone groups dominate reactivity .
Reactivity Insights :
- The aldehyde group in this compound is pivotal for forming hybrids (e.g., with purines or coumarins) via cycloaddition, similar to strategies in .
- Chroman’s methyl group may sterically hinder reactions compared to unsubstituted analogs, affecting yields in multi-step syntheses .
Physicochemical Properties
Notable Trends:
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